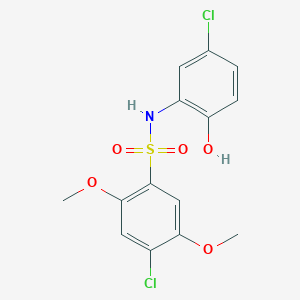

4-chloro-N-(5-chloro-2-hydroxyphenyl)-2,5-dimethoxybenzene-1-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “4-chloro-N-(5-chloro-2-hydroxyphenyl)-2,5-dimethoxybenzene-1-sulfonamide” does not have a detailed description available in the sources I found .

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-chloro-N-(5-chloro-2-hydroxyphenyl)-2,5-dimethoxybenzene-1-sulfonamide” are not detailed in the sources I found .Aplicaciones Científicas De Investigación

Antitumor Activity

Research on sulfonamide-focused libraries, including compounds structurally related to 4-chloro-N-(5-chloro-2-hydroxyphenyl)-2,5-dimethoxybenzene-1-sulfonamide, has highlighted their potential in antitumor applications. Notably, compounds from these libraries have been evaluated for their ability to inhibit cell cycle progression in a panel of human cancer cell lines. This includes derivatives like N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide and N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide, which have shown promising results in disrupting tubulin polymerization and affecting cell cycle phases, respectively. These findings are instrumental in identifying essential pharmacophores and drug-sensitive pathways, laying the groundwork for future clinical trials and the development of new antitumor agents (Owa et al., 2002).

Antimicrobial Activity

Sulfonamide derivatives have also been explored for their antimicrobial potential. Studies involving novel sulfonamides containing 5-chloro-2-hydroxybenzaldehyde or 5-chloro-2-hydroxybenzoic acid scaffolds have demonstrated significant activity against various bacterial and fungal strains. These compounds have been effective against methicillin-sensitive and methicillin-resistant Staphylococcus aureus, Mycobacterium tuberculosis, Mycobacterium avium, and Mycobacterium kansasii. Such research indicates the versatility of sulfonamides in addressing drug-resistant pathogens and highlights their role in the development of new antimicrobial agents (Krátký et al., 2012).

Enzyme Inhibition for Alzheimer’s Therapy

In the quest for therapeutic agents against Alzheimer’s disease, sulfonamide-derived compounds have been synthesized and evaluated for their enzyme inhibitory activities. Specifically, derivatives have shown promising results in inhibiting acetylcholinesterase, a key enzyme in the pathology of Alzheimer's disease. Through computational and kinetic studies, these compounds have demonstrated the ability to competitively inhibit acetylcholinesterase, suggesting their potential as lead structures for designing more potent inhibitors. This research opens new avenues for the treatment of neurodegenerative diseases, underscoring the therapeutic versatility of sulfonamide derivatives (Abbasi et al., 2018).

Decontamination of Chemical Warfare Simulants

Another notable application of sulfonamide derivatives is in the field of chemical decontamination. N,N-Dichloro poly(styrene-co-divinylbenzene) sulfonamide, a related compound, has been investigated for its efficacy against simulants of sulfur mustard, a chemical warfare agent. This polymer reacts at room temperature with simulants, yielding nontoxic products, highlighting its potential as a decontaminant in scenarios where the use of aqueous media is not feasible. Such research not only broadens the applicability of sulfonamides but also contributes to advancements in safety and defense technologies (Gutch et al., 2007).

Propiedades

IUPAC Name |

4-chloro-N-(5-chloro-2-hydroxyphenyl)-2,5-dimethoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13Cl2NO5S/c1-21-12-7-14(13(22-2)6-9(12)16)23(19,20)17-10-5-8(15)3-4-11(10)18/h3-7,17-18H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAAZBCIBFBTRMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)NC2=C(C=CC(=C2)Cl)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13Cl2NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2523899.png)

![2-(4-chlorophenyl)-4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2523905.png)

![2-cyano-N-(1-methoxypropan-2-yl)-3-{2-phenylimidazo[1,2-a]pyridin-3-yl}prop-2-enamide](/img/structure/B2523906.png)

![ethyl 4-{4-[2-(2,4-dichlorobenzyl)-3-ethoxy-3-oxopropanoyl]-1H-1,2,3-triazol-1-yl}benzenecarboxylate](/img/structure/B2523908.png)

![N-((tetrahydrofuran-2-yl)methyl)-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2523909.png)

![1-{[1-(oxolane-3-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole](/img/structure/B2523911.png)

![N-(5-((5-bromothiophen-2-yl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide](/img/structure/B2523912.png)

![4-(4-(tert-butyl)benzyl)-2-(4-ethoxyphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2523917.png)